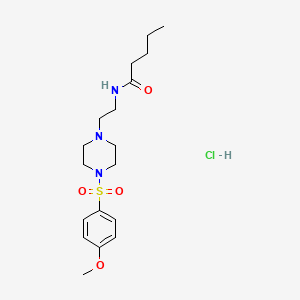

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride is a useful research compound. Its molecular formula is C18H30ClN3O4S and its molecular weight is 419.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of action

Piperazine derivatives are known to interact with various receptors in the body, including dopamine and serotonin receptors . .

Mode of action

The mode of action would depend on the specific targets of the compound. For example, if it interacts with dopamine receptors, it could either enhance or inhibit dopamine signaling, depending on whether it acts as an agonist or antagonist .

Biochemical pathways

The affected pathways would also depend on the specific targets of the compound. If it interacts with dopamine receptors, it could affect pathways related to mood, reward, and motor control .

Pharmacokinetics

Piperazine derivatives generally have good bioavailability and can cross the blood-brain barrier .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as a dopamine receptor agonist, it could enhance dopamine signaling and potentially have effects such as mood elevation .

Biologische Aktivität

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pentanamide hydrochloride is a synthetic compound belonging to the piperazine derivatives class. This compound has garnered attention in scientific research due to its potential biological activities, primarily as an acetylcholinesterase inhibitor and its implications in neuroprotection and anticancer therapies.

- Molecular Formula : C23H32N4O4S2

- Molecular Weight : 484.66 g/mol

- CAS Number : 1189428-29-2

Structural Characteristics

The compound features a piperazine ring, which is a common motif in many biologically active compounds. The presence of a methoxyphenyl group and a sulfonyl moiety contributes to its biological activity by enhancing solubility and facilitating interactions with biological targets.

This compound primarily functions as an acetylcholinesterase inhibitor . By binding to the active site of the acetylcholinesterase enzyme, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised.

Research Findings

- Neuroprotective Effects : Studies have indicated that the compound exhibits neuroprotective properties, potentially through its action on cholinergic pathways. In vitro studies have demonstrated that it can protect neuronal cells from apoptosis induced by oxidative stress.

- Anticancer Potential : Preliminary research suggests that derivatives of this compound may have cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in certain tumorigenic models, indicating possible applications in cancer therapy.

- Enzyme Inhibition : Beyond acetylcholinesterase inhibition, there is evidence suggesting that the compound may interact with other enzymes involved in cellular signaling pathways, which could further elucidate its therapeutic potential .

Case Studies

A study conducted on the neuroprotective effects of similar piperazine derivatives highlighted their ability to enhance cognitive function in animal models of Alzheimer's disease. The administration of these compounds resulted in improved memory performance and reduced neuroinflammation markers.

Another case study focusing on the anticancer activity demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models, supporting its potential as an anticancer agent .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Acetylcholinesterase Inhibition | Yes | Yes (e.g., Donepezil) |

| Neuroprotective Activity | Yes | Yes (e.g., Rivastigmine) |

| Anticancer Activity | Potentially effective against various cell lines | Proven efficacy in several studies |

| Mechanism of Action | Enzyme inhibition | Enzyme inhibition or receptor modulation |

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]pentanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S.ClH/c1-3-4-5-18(22)19-10-11-20-12-14-21(15-13-20)26(23,24)17-8-6-16(25-2)7-9-17;/h6-9H,3-5,10-15H2,1-2H3,(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOWTOANCNYGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.